An In-Depth Technical Guide to Amino-PEG7-amine: Properties and Experimental Protocols
An In-Depth Technical Guide to Amino-PEG7-amine: Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Amino-PEG7-amine, a homobifunctional crosslinker pivotal in bioconjugation, drug delivery, and surface modification applications. Detailed experimental protocols for its characterization and a representative workflow for its application are also presented to support researchers in its effective utilization.
Core Physical and Chemical Properties
Amino-PEG7-amine, also known by its systematic name 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diamine, is a polyethylene (B3416737) glycol (PEG) derivative featuring primary amine groups at both ends of a seven-unit ethylene (B1197577) glycol chain.[1][2] This structure imparts a unique combination of hydrophilicity, flexibility, and reactivity.
Quantitative Data Summary
The key physical and chemical properties of Amino-PEG7-amine are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| IUPAC Name | 2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | [2] |
| Synonyms | O,O'-Bis(2-aminoethyl)hexaethylene Glycol, NH2-PEG7-NH2 | [1][2] |
| CAS Number | 332941-25-0 | [3][4] |
| Molecular Formula | C16H36N2O7 | [5] |
| Molecular Weight | 368.47 g/mol | [2][3] |
| Appearance | Colorless or light yellow oil/liquid | [3] |
| Purity | ≥95% to ≥98% (typical) | [1][4] |
| Solubility | Soluble in water, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (B52724), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO). | [3] |
| Storage Conditions | Store at -20°C, protected from light and moisture. | [4] |
Chemical Reactivity and Applications
The terminal primary amine groups of Amino-PEG7-amine are the key to its functionality. These groups readily react with a variety of electrophilic functional groups to form stable covalent bonds. This reactivity makes it a versatile tool in a range of applications:
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Crosslinking: The presence of two amine groups allows it to act as a homobifunctional crosslinker, connecting two molecules that possess amine-reactive functional groups.[1]
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PEGylation: It can be used to introduce a hydrophilic PEG spacer onto a molecule, which can improve solubility, reduce immunogenicity, and enhance pharmacokinetic properties.[1]
-
Drug Delivery: In the development of Antibody-Drug Conjugates (ADCs) and other drug delivery systems, it serves as a flexible linker between the targeting moiety and the therapeutic payload.
-
Surface Functionalization: Amino-PEG7-amine can be used to modify the surfaces of nanoparticles, quantum dots, and other materials to improve their biocompatibility and provide anchor points for further functionalization.[1]
The primary amine groups are reactive towards:
-
Carboxylic acids (-COOH): In the presence of a coupling agent such as EDC or HATU.
-
Activated esters (e.g., NHS esters): Forming a stable amide bond.[4]
-
Carbonyls (aldehydes and ketones): Through reductive amination.[4]
Experimental Protocols for Characterization
Accurate characterization of Amino-PEG7-amine is crucial for ensuring its purity and identity prior to its use in sensitive applications. The following are representative protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for confirming the structure and purity of Amino-PEG7-amine. Both ¹H and ¹³C NMR are typically employed.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of Amino-PEG7-amine in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O)). Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Temperature: 25°C.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Data Acquisition and Processing: Acquire the spectrum and process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Interpretation:
-
The protons of the ethylene glycol backbone will appear as a complex multiplet around 3.6 ppm.
-
The methylene (B1212753) protons adjacent to the amine groups will appear at a distinct chemical shift, typically downfield from the main PEG backbone signal.
-
The integration of the peaks should be consistent with the number of protons in the structure.
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.7 mL of a deuterated solvent.
-
Instrument Setup:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Data Acquisition and Processing: Acquire and process the data similarly to the ¹H NMR experiment.
-
Spectral Interpretation:
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of Amino-PEG7-amine. A reversed-phase method is commonly used.
Reversed-Phase HPLC Protocol:
-
Sample Preparation: Prepare a stock solution of Amino-PEG7-amine in the mobile phase or a compatible solvent (e.g., water or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 214 nm) if derivatized. Since PEGs lack a strong chromophore, ELSD is often preferred.[]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of Amino-PEG7-amine. Electrospray ionization (ESI) is a common technique for this type of molecule.
Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol:
-
Sample Preparation: Prepare a dilute solution of Amino-PEG7-amine (e.g., 10-100 µg/mL) in a suitable solvent for infusion, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Instrument Setup:
-
Ionization Mode: Positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: Optimized for the specific instrument, usually around 100-150°C.
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000 m/z).
-
Data Analysis: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at approximately 369.26 m/z. Other adducts, such as [M+Na]⁺, may also be observed.
Experimental Workflow and Signaling Pathways
As Amino-PEG7-amine is a synthetic linker, it is not involved in biological signaling pathways. Instead, its utility is demonstrated in experimental workflows. Below is a diagram illustrating a typical bioconjugation workflow using Amino-PEG7-amine to link a protein to a small molecule drug.
Caption: A typical workflow for protein-drug conjugation using Amino-PEG7-amine.
This guide provides essential information for the effective use of Amino-PEG7-amine in research and development. By understanding its properties and employing robust analytical methods, scientists can confidently utilize this versatile crosslinker in a wide array of applications.
References
- 1. Amino-PEG7-amine, CAS 332941-25-0 | AxisPharm [axispharm.com]
- 2. 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diamine | C16H36N2O7 | CID 51340910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amino-PEG7-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Amino-PEG7-amine, 332941-25-0 | BroadPharm [broadpharm.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
